5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile
Overview
Description
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group, a methyl group, a nitrophenyl group, and a carbonitrile group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile typically involves the reaction of 5-amino-1-methyl-3-phenylpyrazole with the corresponding aldehyde and its derivatives . The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and bases like triethylamine (Et₃N) to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-3-phenylpyrazole: Lacks the nitrophenyl and carbonitrile groups.
5-amino-1-methyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile is unique due to the presence of both the nitrophenyl and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C11H9N5O2 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N5O2/c1-15-11(13)9(6-12)10(14-15)7-2-4-8(5-3-7)16(17)18/h2-5H,13H2,1H3 |
InChI Key |
XNXJVRWMOBQKKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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